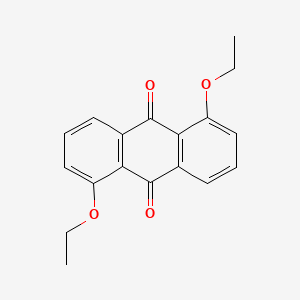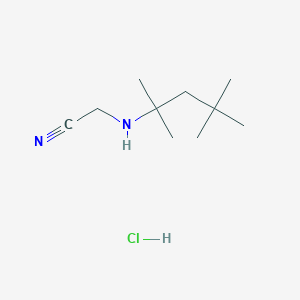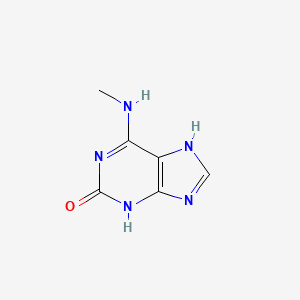
2-Hydroxy-6-methylaminopurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)-, also known as 6-Amino-1,3-dihydro-2H-purin-2-one, is a compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable amino derivative with formamide or formic acid under heating conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
化学反応の分析
Types of Reactions
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purines.
科学的研究の応用
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleic acid chemistry and its potential as a biochemical probe.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. It can inhibit or activate these enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
Adenine: A purine derivative that is a key component of nucleic acids.
Guanine: Another purine derivative found in DNA and RNA.
Hypoxanthine: An intermediate in the purine metabolism pathway.
Uniqueness
2H-PURIN-2-ONE,1,3-DIHYDRO-6-(METHYLAMINO)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in unique interactions and reactions that are not possible with other purine derivatives.
特性
CAS番号 |
24391-35-3 |
|---|---|
分子式 |
C6H7N5O |
分子量 |
165.15 g/mol |
IUPAC名 |
6-(methylamino)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H7N5O/c1-7-4-3-5(9-2-8-3)11-6(12)10-4/h2H,1H3,(H3,7,8,9,10,11,12) |
InChIキー |
LPQHPQFWXGHHAI-UHFFFAOYSA-N |
正規SMILES |
CNC1=NC(=O)NC2=C1NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


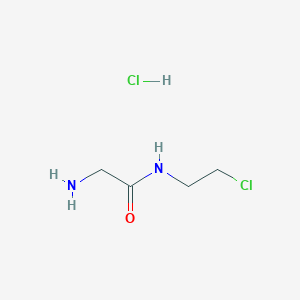
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


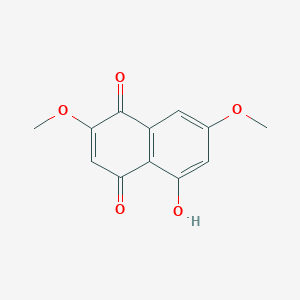
![1-[p-Toluenesulfonamido]-6-chloronaphthalene](/img/structure/B14007929.png)
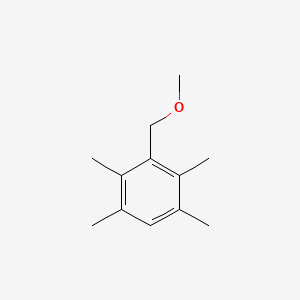
![Bis[2-(diethylamino)ethyl] 4,4'-[propane-1,3-diylbis(oxycarbonylazanediyl)]dibenzoate](/img/structure/B14007949.png)
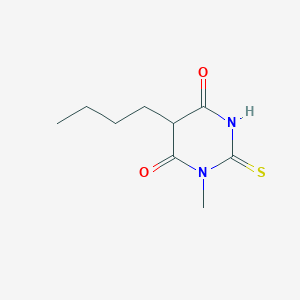

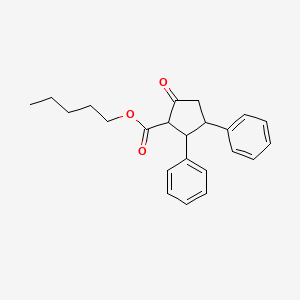
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14007987.png)
